

LDC3140: A Technical Guide to its Structural and Functional Analysis

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Compound of Interest

Compound Name: LDC3140

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Introduction

LDC3140 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2][3]} As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology.^{[4][5]} This technical guide provides a comprehensive overview of the structural and functional analysis of **LDC3140**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Structural Analysis

LDC3140 was identified through a medicinal chemistry campaign that screened a kinase-biased library.^[1] The core of this effort was centered around known ATP-competitive kinase inhibitory scaffolds, such as BS-181.^[1]

Molecular Structure:

The chemical formula for **LDC3140** is C₂₃H₃₃N₇O, and its molecular weight is 423.57 g/mol .^[3]

Chemical Name: N-(2-(dimethylamino)benzyl)-8-isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a]^{[6][7][8]}triazin-4-amine^[3]

Further detailed structural information and the synthesis process are described in the international patent application WO2013128028A1.

Functional Analysis and Mechanism of Action

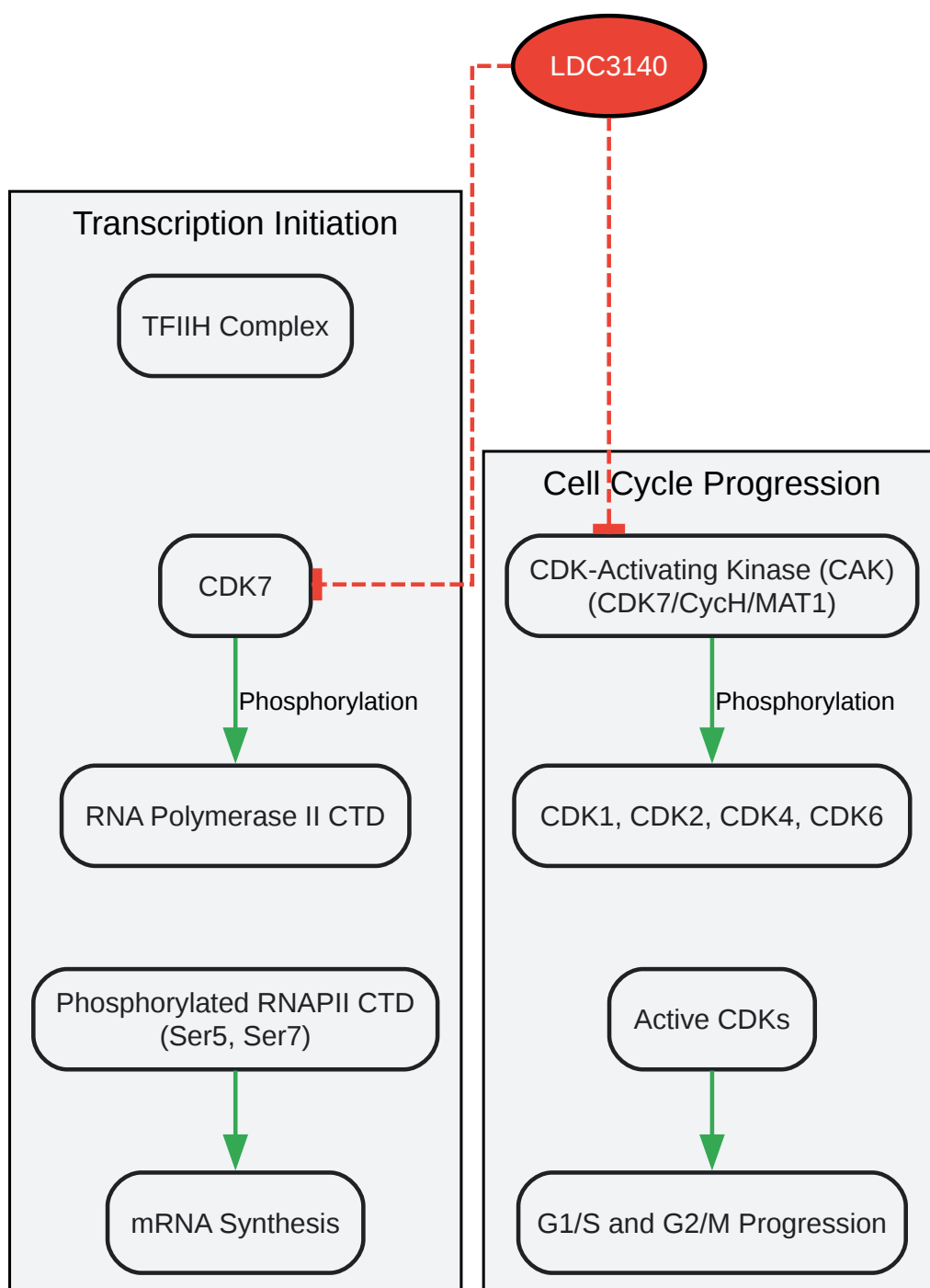
LDC3140 functions as a highly specific, ATP-competitive inhibitor of CDK7.[6][9] CDK7 is a critical enzyme with dual roles in cellular processes: it is a component of the general transcription factor TFIIH and it acts as a CDK-activating kinase (CAK).[6][10]

By inhibiting CDK7, **LDC3140** effectively blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][9] This inhibition of RNAPII phosphorylation disrupts the initiation of transcription.

The downstream cellular effects of CDK7 inhibition by **LDC3140** are significant and include:

- Alterations in Gene Expression: Global changes in mRNA synthesis are observed.[6]
- Cell Cycle Arrest: The cell cycle is delayed at both the G1/S and G2/M checkpoints.[7][11]
- Induction of Apoptosis: Programmed cell death is triggered in tumor cells.[7][11]

The following diagram illustrates the CDK7 signaling pathway and the point of inhibition by **LDC3140**.



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Caption: **LDC3140** inhibits CDK7, blocking transcription and cell cycle progression.

Quantitative Data

The inhibitory activity and selectivity of **LDC3140** have been quantified in various assays.

Parameter	Value	Cell Line/System	Reference
IC50 (CDK7)	< 5 nM	In vitro enzymatic assay	[1]
Selectivity	>770-fold vs. CDK1/2/4/6/9	In vitro enzymatic assay	[1]
In Vitro Transcription Inhibition	1-20 μ M	A549 cells	[6][9]
RNAPII CTD Phosphorylation Inhibition	3-10 μ M	HeLa nuclear extract	[6][9]

Experimental Protocols

This section details the methodologies for key experiments used in the functional analysis of **LDC3140**.

In Vitro Kinase Assay (FRET-based)

This assay is used to determine the IC50 of **LDC3140** against CDK7 and other kinases to assess its potency and selectivity.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing the recombinant human CDK7/cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
- **Inhibitor Addition:** Add varying concentrations of **LDC3140** or a vehicle control (DMSO) to the reaction mixture.
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
- **Detection:** Utilize a fluorescence resonance energy transfer (FRET)-based detection method. This typically involves a europium-labeled anti-phosphoserine antibody and an APC-labeled

streptavidin that binds to a biotinylated substrate. Phosphorylation of the substrate brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.

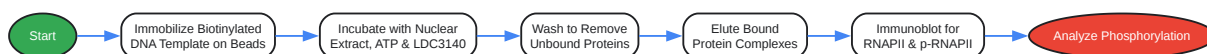
- **Data Analysis:** Measure the FRET signal using a suitable plate reader. Calculate the percentage of inhibition for each **LDC3140** concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Immobilized Template Assay (ITA) for RNAPII Phosphorylation

This assay assesses the effect of **LDC3140** on the phosphorylation of the RNAPII CTD during preinitiation complex formation.

Methodology:

- **Template Immobilization:** Biotinylated DNA templates containing a promoter region are immobilized on streptavidin-coated magnetic beads.
- **Preinitiation Complex (PIC) Formation:** Incubate the immobilized templates with a nuclear extract (e.g., from HeLa cells) in the presence of ATP and varying concentrations of **LDC3140** or a vehicle control. This allows for the assembly of the transcription preinitiation complex, including RNAPII.
- **Washing:** Wash the beads to remove unbound proteins.
- **Elution:** Elute the bound protein complexes from the beads.
- **Immunoblotting:** Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., anti-Ser5-P and anti-Ser7-P).
- **Data Analysis:** Quantify the band intensities to determine the relative levels of RNAPII CTD phosphorylation at different **LDC3140** concentrations.



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Caption: Workflow for the Immobilized Template Assay (ITA).

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and cytostatic effects of **LDC3140** on cancer cell lines.

Methodology:

- Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
- Treatment: After allowing the cells to adhere, treat them with a range of concentrations of **LDC3140** or a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Measurement: Assess cell viability using a suitable method, such as:
 - MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell Cycle Analysis

This assay determines the effect of **LDC3140** on cell cycle progression.

Methodology:

- Cell Treatment: Treat cells with **LDC3140** or a vehicle control for a specific duration (e.g., 24 hours).

- **Cell Harvesting and Fixation:** Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.
- **Staining:** Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), which fluoresces when bound to DNA. The fluorescence intensity is proportional to the DNA content.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence of individual cells, allowing for the quantification of the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
- **Data Analysis:** Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest points induced by **LDC3140**.

Conclusion

LDC3140 is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for CDK7, combined with its well-characterized mechanism of action, make it an important agent for studying the roles of CDK7 in transcription and cell cycle control. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of **LDC3140** and other CDK7 inhibitors.

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